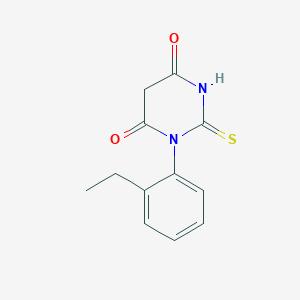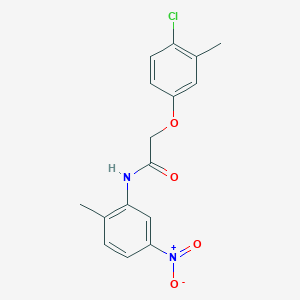
N-(5-methyl-2-pyridinyl)-3-(4-nitrophenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-methyl-2-pyridinyl)-3-(4-nitrophenyl)acrylamide, also known as MPAA, is a chemical compound that has been widely used in scientific research. It is a member of the acrylamide family of compounds and has been found to have a variety of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-(5-methyl-2-pyridinyl)-3-(4-nitrophenyl)acrylamide involves its inhibition of PKC. PKC is a family of serine/threonine kinases that are involved in a variety of cellular processes. N-(5-methyl-2-pyridinyl)-3-(4-nitrophenyl)acrylamide binds to the catalytic domain of PKC and prevents its activation, thereby inhibiting its downstream signaling pathways.
Biochemical and Physiological Effects:
N-(5-methyl-2-pyridinyl)-3-(4-nitrophenyl)acrylamide has been found to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune response. N-(5-methyl-2-pyridinyl)-3-(4-nitrophenyl)acrylamide has also been found to have anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of using N-(5-methyl-2-pyridinyl)-3-(4-nitrophenyl)acrylamide in lab experiments is its potency as a PKC inhibitor. It has been found to be more potent than other PKC inhibitors, such as staurosporine and calphostin C. However, one limitation of using N-(5-methyl-2-pyridinyl)-3-(4-nitrophenyl)acrylamide is its toxicity. It has been found to be toxic to some cell lines at high concentrations.
Future Directions
There are several future directions for research on N-(5-methyl-2-pyridinyl)-3-(4-nitrophenyl)acrylamide. One area of research could be the development of more selective PKC inhibitors that do not have the toxicity issues associated with N-(5-methyl-2-pyridinyl)-3-(4-nitrophenyl)acrylamide. Another area of research could be the investigation of the role of PKC in other diseases, such as Alzheimer's disease and diabetes. Additionally, the use of N-(5-methyl-2-pyridinyl)-3-(4-nitrophenyl)acrylamide in combination with other chemotherapeutic agents could be explored as a potential treatment for cancer.
Synthesis Methods
The synthesis of N-(5-methyl-2-pyridinyl)-3-(4-nitrophenyl)acrylamide involves the reaction of 5-methyl-2-pyridinylamine with 4-nitrocinnamic acid in the presence of a catalyst. The resulting compound is then purified using column chromatography. The yield of the synthesis is typically around 70%.
Scientific Research Applications
N-(5-methyl-2-pyridinyl)-3-(4-nitrophenyl)acrylamide has been used in a variety of scientific research applications. It has been found to be a potent inhibitor of the enzyme protein kinase C (PKC), which is involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. N-(5-methyl-2-pyridinyl)-3-(4-nitrophenyl)acrylamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
properties
IUPAC Name |
(E)-N-(5-methylpyridin-2-yl)-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c1-11-2-8-14(16-10-11)17-15(19)9-5-12-3-6-13(7-4-12)18(20)21/h2-10H,1H3,(H,16,17,19)/b9-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFRZOMCFRVMVHA-WEVVVXLNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(5-methylpyridin-2-yl)-3-(4-nitrophenyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5883833.png)
amino]ethanol](/img/structure/B5883840.png)

![1-ethyl-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine](/img/structure/B5883854.png)

![2-{4-[4-(benzyloxy)benzyl]-1-piperazinyl}ethanol](/img/structure/B5883864.png)
![2-{[(5-chloro-2-methylphenyl)amino]methylene}cyclohexanone](/img/structure/B5883871.png)





![3-ethoxy-N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5883901.png)
![N-benzyl-N-methyl-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5883920.png)